REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[NH:11][CH:12]([CH3:14])[CH3:13].[N:15]([O-])=O.[Na+]>Cl.O>[CH:12]([N:11]1[C:3]2[CH:4]=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=[CH:10][C:2]=2[N:1]=[N:15]1)([CH3:14])[CH3:13] |f:1.2|
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)NC(C)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After 2 hours the solids were collected by filtration
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=NC2=C1C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |